molecular formula C39H73NaO8P B14804363 Phosphatidic Acid, Dioleoyl

Phosphatidic Acid, Dioleoyl

Cat. No.: B14804363
M. Wt: 724.0 g/mol
InChI Key: KHDHADSEKGCPKW-ZGWGUCJNSA-N
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Description

General Overview of Phosphatidic Acid as a Fundamental Lipid Mediator

Phosphatidic acid (PA) is the simplest glycerophospholipid, yet it functions as a critical signaling lipid and a central intermediate in the biosynthesis of all other glycerolipids in eukaryotes. portlandpress.comnih.govnih.gov Although a minor component of cellular membranes, typically constituting about 0.25% of phospholipids (B1166683), its cellular levels are tightly regulated and can change rapidly and transiently in response to various stimuli. portlandpress.comnih.govwikipedia.org This dynamic nature underscores its importance as a lipid mediator in diverse cellular functions ranging from cell growth and proliferation to stress responses. nih.govnih.gov

The production of signaling PA is primarily mediated by three enzymatic pathways:

Phospholipase D (PLD): This enzyme hydrolyzes structural phospholipids like phosphatidylcholine (PC) to generate PA. portlandpress.comyoutube.com

Diacylglycerol Kinase (DGK): DGK phosphorylates diacylglycerol (DAG) to produce PA. portlandpress.comnih.gov

Lysophosphatidic Acid Acyltransferase (LPAAT): This pathway involves the acylation of lysophosphatidic acid (LPA). youtube.com

Conversely, PA can be degraded by enzymes such as lipid phosphate (B84403) phosphatases (LPPs), which convert PA back to DAG, and phospholipase A (PLA), which removes a fatty acid to form lyso-PA. youtube.com This continuous cycle of synthesis and degradation allows for precise control over local PA concentrations, which is crucial for its signaling functions. portlandpress.comnih.gov

PA exerts its influence by interacting with a variety of protein targets. nih.gov Its unique physicochemical properties, including its small, negatively charged headgroup and cone-shaped structure, allow it to alter membrane curvature and create specific binding sites for proteins. nih.govnih.gov This interaction can lead to the recruitment of cytosolic proteins to membranes, modulation of enzyme activity, and regulation of vesicular trafficking. portlandpress.comnih.govnih.gov

Distinctive Roles and Characteristics of Dioleoyl Phosphatidic Acid Molecular Species

While phosphatidic acid is a class of lipids, the specific fatty acid chains attached to the glycerol (B35011) backbone give rise to different molecular species with distinct biological activities. nih.govwikipedia.org Dioleoyl Phosphatidic Acid (DOPA) is a PA species where both acyl chains are the unsaturated fatty acid, oleic acid (18:1). This seemingly subtle structural difference has significant functional consequences.

Research has highlighted that not all PA species have equivalent bioactivities. acs.org For instance, in the context of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth and proliferation, different forms of PA can have opposing effects. acs.orgnih.gov Studies have suggested that unsaturated forms of PA, like DOPA, are activators of mTOR signaling, whereas saturated forms can be inhibitory. acs.org

The specific molecular structure of DOPA also influences its biophysical properties and interactions with other molecules. For example, in studies investigating intracellular calcium mobilization, dioleoyl PA was found to be the most efficacious among different PA species in increasing intracellular calcium concentration in certain cell lines. nih.gov This suggests that the presence of the two oleoyl (B10858665) chains facilitates a more effective interaction with cellular machinery, potentially including G-protein coupled receptors. nih.gov

Furthermore, the unique structure of DOPA can impact membrane dynamics. The presence of unsaturated fatty acids introduces kinks in the acyl chains, influencing membrane fluidity and the formation of specific lipid domains. These biophysical characteristics are crucial for DOPA's role in processes like membrane fusion and vesicle exocytosis. nih.gov

Table 1: Key Enzymes in Phosphatidic Acid Metabolism

Enzyme Family Function Substrate(s) Product(s)
Phospholipase D (PLD) PA Production Phosphatidylcholine Phosphatidic Acid, Choline (B1196258)
Diacylglycerol Kinase (DGK) PA Production Diacylglycerol Phosphatidic Acid
Lysophosphatidic Acid Acyltransferase (LPAAT) PA Production Lysophosphatidic Acid, Acyl-CoA Phosphatidic Acid
Lipid Phosphate Phosphatase (LPP) PA Degradation Phosphatidic Acid Diacylglycerol
Phospholipase A (PLA) PA Degradation Phosphatidic Acid Lysophosphatidic Acid

Table 2: Physicochemical Properties of Dioleoyl Phosphatidic Acid

Property Value Source
Molecular Formula C39H73O8P scbt.com
Molecular Weight ~701.0 g/mol nih.gov
Common Synonyms 1,2-Dioleoyl-sn-glycero-3-phosphate scbt.comnih.gov

Compound Names Mentioned:

Dioleoyl Phosphatidic Acid

Phosphatidic Acid

Phosphatidylcholine

Diacylglycerol

Lysophosphatidic Acid

Oleic Acid

Glycerol

Phosphoric Acid

Properties

Molecular Formula

C39H73NaO8P

Molecular Weight

724.0 g/mol

InChI

InChI=1S/C39H73O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);/b19-17+,20-18+;

InChI Key

KHDHADSEKGCPKW-ZGWGUCJNSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC/C=C/CCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na]

Origin of Product

United States

Biosynthesis and Catabolism of Dioleoyl Phosphatidic Acid

De Novo Synthesis Pathways

De novo synthesis is the primary mechanism for producing phosphatidic acid from simpler precursor molecules. portlandpress.comnih.gov Two main pathways contribute to this process, both culminating in the formation of phosphatidic acid, which can then be acylated with two oleoyl (B10858665) chains to form DOPA. researchgate.netwikipedia.org

The glycerol (B35011) 3-phosphate (G3P) pathway is the principal route for the de novo synthesis of phosphatidic acid in most organisms. nih.govresearchgate.net This pathway involves two sequential acylation steps, starting with the glycerol 3-phosphate backbone derived from glycolysis. youtube.com

First Acylation : The process begins with the enzyme glycerol-3-phosphate acyltransferase (GPAT), which catalyzes the transfer of an acyl group from an acyl-CoA molecule to the sn-1 position of glycerol 3-phosphate. nih.govnih.gov This reaction forms 1-acyl-sn-glycerol-3-phosphate, more commonly known as lysophosphatidic acid (LPA). nih.gov For the synthesis of DOPA, the acyl-CoA donor in this step would ideally be oleoyl-CoA.

Second Acylation : The newly formed LPA is then acylated at the sn-2 position by the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase (AGPAT), also known as lysophosphatidic acid acyltransferase (LPAAT). researchgate.nettaylorandfrancis.com This step converts LPA into phosphatidic acid. nih.gov To yield dioleoyl phosphatidic acid, the LPAAT enzyme would utilize a second molecule of oleoyl-CoA.

Four isoforms of GPAT (GPAT1-4) have been identified in mammals, with GPAT1 and GPAT2 located in the mitochondrial outer membrane and GPAT3 and GPAT4 in the endoplasmic reticulum. nih.govnih.gov The specificity of these acyltransferases for particular fatty acyl-CoAs plays a significant role in determining the final fatty acid composition of the resulting phosphatidic acid. taylorandfrancis.com

An alternative de novo pathway begins with dihydroxyacetone phosphate (B84403) (DHAP), another intermediate of glycolysis. portlandpress.comresearchgate.net This pathway is particularly significant in certain tissues and cellular compartments. nih.gov

First Acylation : Dihydroxyacetone phosphate acyltransferase (DHAPAT) acylates DHAP at the sn-1 position to form 1-acyl-DHAP. researchgate.netresearchgate.net

Reduction : The 1-acyl-DHAP is then reduced to 1-acyl-sn-glycerol-3-phosphate (LPA) by the NADPH-dependent enzyme 1-acyldihydroxyacetone phosphate reductase. researchgate.netnih.gov

Second Acylation : This LPA molecule then enters the final step of the G3P pathway, where it is acylated by LPAAT at the sn-2 position to form phosphatidic acid. researchgate.netwikipedia.org

This pathway merges with the G3P pathway, and the final fatty acid composition, as in the case of DOPA, is determined by the acyl-CoAs available and the specificity of the acyltransferase enzymes. nih.gov

Table 1: Key Enzymes in De Novo Synthesis of Phosphatidic Acid

EnzymePathwayReactionPrecursor(s)Product(s)
Glycerol-3-Phosphate Acyltransferase (GPAT) Glycerol 3-PhosphateAcylationGlycerol 3-Phosphate, Acyl-CoALysophosphatidic Acid (LPA)
1-Acyl-sn-Glycerol-3-Phosphate Acyltransferase (AGPAT/LPAAT) Glycerol 3-Phosphate / DHAPAcylationLPA, Acyl-CoAPhosphatidic Acid (PA)
Dihydroxyacetone Phosphate Acyltransferase (DHAPAT) Dihydroxyacetone PhosphateAcylationDihydroxyacetone Phosphate, Acyl-CoA1-Acyl-DHAP
1-Acyl-DHAP Reductase Dihydroxyacetone PhosphateReduction1-Acyl-DHAP, NADPHLPA

Phospholipid Hydrolysis and Conversion Pathways

Dioleoyl phosphatidic acid can also be rapidly generated from the breakdown of existing structural phospholipids (B1166683) in the cell membrane, a process often triggered by extracellular signals.

Phospholipase D (PLD) is a key enzyme in signal transduction that catalyzes the hydrolysis of the terminal phosphodiester bond of glycerophospholipids. researchgate.netwikipedia.org When PLD acts on a phospholipid such as phosphatidylcholine (PC), it cleaves off the head group (choline, in this case), leaving behind phosphatidic acid. wikipedia.orgmerckmillipore.com

The fatty acid composition of the PA produced by PLD is identical to that of the substrate phospholipid. Therefore, for dioleoyl phosphatidic acid to be formed via this pathway, the substrate must be dioleoylphosphatidylcholine. nih.gov PLD activation is a critical step in numerous cellular processes, and the resulting PA acts as a lipid second messenger. wikipedia.orgnih.govnih.gov

A second major pathway for signal-induced PA formation involves the sequential action of two different enzymes. portlandpress.comresearchgate.net

Phospholipase C (PLC) Action : Upon receptor stimulation, PLC is activated and hydrolyzes the phosphodiester bond of phosphoinositides, most notably phosphatidylinositol 4,5-bisphosphate (PIP2), to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). frontiersin.orgyoutube.comyoutube.com

Diacylglycerol Kinase (DGK) Action : The DAG molecule remains in the membrane, where it can be phosphorylated by a diacylglycerol kinase (DGK). wikipedia.orgnih.gov This phosphorylation event converts DAG into phosphatidic acid. researchgate.net

Similar to the PLD pathway, the fatty acid composition of the PA generated depends on the DAG precursor. To produce dioleoyl phosphatidic acid, the initial PIP2 must contain two oleoyl chains, leading to the formation of dioleoylglycerol, which is then phosphorylated by DGK. nih.gov This pathway is crucial for terminating DAG signaling while simultaneously generating the signaling lipid PA. nih.gov

Table 2: Pathways of Phospholipid Hydrolysis and Conversion

PathwayKey EnzymesInitial SubstrateIntermediate(s)Final Product
PLD-Mediated Hydrolysis Phospholipase D (PLD)Structural Phospholipids (e.g., Dioleoyl-PC)NoneDioleoyl Phosphatidic Acid
PLC/DGK Pathway Phospholipase C (PLC), Diacylglycerol Kinase (DGK)Phosphoinositides (e.g., Dioleoyl-PIP2)Dioleoylglycerol (DAG)Dioleoyl Phosphatidic Acid

Enzymatic Interconversion and Degradation

The cellular levels of dioleoyl phosphatidic acid are tightly controlled, not only by its synthesis but also by its conversion into other lipids or its complete degradation.

Conversion to Diacylglycerol : Phosphatidic acid can be dephosphorylated by enzymes known as lipid phosphate phosphohydrolases (LPPs), also called phosphatidate phosphatases (PAPs). wikipedia.orgnih.gov This reaction converts PA back into DAG and is a critical step in the synthesis of other major phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911), as well as triacylglycerols. wikipedia.orgnih.gov

Conversion to Lysophosphatidic Acid : Phospholipase A (PLA) enzymes can hydrolyze one of the acyl chains from the phosphatidic acid backbone. wikipedia.org If the acyl chain at the sn-2 position is removed by a PLA2, the resulting product is 1-oleoyl-lysophosphatidic acid. This process is important for lipid remodeling and generating other signaling molecules.

Formation of CDP-Diacylglycerol : For the synthesis of phospholipids like phosphatidylinositol and cardiolipin (B10847521), PA is first converted to CDP-diacylglycerol by the enzyme CDP-DAG synthase. portlandpress.comportlandpress.com

These enzymatic activities ensure that the concentration of dioleoyl phosphatidic acid is dynamically regulated to meet the cell's metabolic and signaling needs. portlandpress.com

Dephosphorylation to Diacylglycerol (DAG) by Phosphatidic Acid Phosphohydrolase (PAP)

One of the central catabolic routes for phosphatidic acid is its dephosphorylation to diacylglycerol (DAG). nih.govnih.gov This reaction is catalyzed by the enzyme phosphatidic acid phosphohydrolase (PAP), also known as phosphatidate phosphatase. nih.govnih.gov PAP enzymes are categorized into two main types: Mg²⁺-dependent (PAP1) and Mg²⁺-independent (PAP2). nih.gov

The PAP1 enzymes, such as those encoded by the PAH1 gene in yeast and the lipin family of proteins in mammals, play a crucial role in the de novo synthesis of glycerolipids. nih.govnih.gov By converting phosphatidic acid to DAG, PAP1 channels the metabolic flow towards the synthesis of triacylglycerols (TAGs) and other phospholipids like phosphatidylethanolamine and phosphatidylcholine. nih.govwikipedia.org This pathway is essential for energy storage and the maintenance of membrane composition.

The reaction catalyzed by PAP is a critical regulatory point in lipid metabolism. nih.gov The product, DAG, is not only a precursor for lipid synthesis but also a potent second messenger that can activate protein kinase C (PKC). nih.govnih.gov Conversely, the substrate, phosphatidic acid, is itself a signaling molecule involved in processes like cell growth and vesicular trafficking. nih.gov Therefore, the activity of PAP enzymes directly influences the balance between these two signaling lipids, thereby controlling a multitude of cellular processes. nih.gov

Table 1: Key Enzymes in Dioleoyl Phosphatidic Acid Dephosphorylation

EnzymeTypeCofactor RequirementCellular Location (Examples)Primary Function in PA Metabolism
Phosphatidic Acid Phosphohydrolase 1 (PAP1) / LipinsPAP1Mg²⁺ dependentCytosol, Endoplasmic Reticulum, Nucleus nih.govDephosphorylation of PA to DAG for lipid synthesis and signaling. nih.govnih.gov
Phosphatidic Acid Phosphohydrolase 2 (PAP2) / LPPsPAP2Mg²⁺ independentPlasma Membrane wikipedia.orgDephosphorylation of various lipid phosphates, including PA. wikipedia.org

Deacylation to Lysophosphatidic Acid (LPA) by Phospholipase A (PLA)

Dioleoyl phosphatidic acid can also be catabolized through the removal of one of its fatty acid chains, a process known as deacylation. This reaction is carried out by phospholipase A (PLA) enzymes, resulting in the formation of lysophosphatidic acid (LPA). nih.govwikipedia.org There are two main types of PLA enzymes based on the position of the fatty acid they cleave: phospholipase A1 (PLA1) hydrolyzes the fatty acid at the sn-1 position, while phospholipase A2 (PLA2) acts on the sn-2 position. nih.govnih.gov

The generation of LPA from phosphatidic acid is a significant pathway for producing this bioactive lipid mediator. nih.gov LPA exerts its effects by binding to specific G protein-coupled receptors, initiating a wide range of cellular responses. nih.gov Research has identified specific PLA1 enzymes that show a preference for phosphatidic acid as a substrate, highlighting a dedicated pathway for LPA production. nih.govnih.gov For instance, a novel phosphatidic acid-selective PLA1 has been cloned and characterized, and its expression is observed in several human tissues, suggesting a role in LPA production for physiological processes. nih.gov

While both PLA1 and PLA2 can potentially act on phosphatidic acid, certain isoforms exhibit substrate selectivity. The bovine testis, for example, contains a well-studied phosphatidic acid-preferring phospholipase A1 (PA-PLA1). nih.gov The products of this reaction, LPA and a free fatty acid, are both biologically active molecules, further underscoring the importance of this catabolic pathway in cell signaling. nih.govnih.gov

Further Phosphorylation to Diacylglycerol Pyrophosphate (DGPP)

In some organisms, particularly plants and yeast, phosphatidic acid can undergo further phosphorylation to form diacylglycerol pyrophosphate (DGPP). nih.govavantiresearch.com This reaction is catalyzed by the enzyme phosphatidic acid kinase (PAK). nih.gov DGPP is a unique phospholipid that is typically found at very low levels in unstimulated cells but can be rapidly synthesized in response to various stimuli, such as osmotic stress. nih.gov

The conversion of phosphatidic acid to DGPP represents an important signaling pathway. nih.gov While phosphatidic acid itself is a signaling molecule, its phosphorylation to DGPP alters the physicochemical properties of the lipid, including its charge and its effect on membrane curvature. nih.gov This suggests that the conversion to DGPP serves to attenuate or modify the original phosphatidic acid signal. avantiresearch.comnih.gov

The metabolic pathway is reversible, as DGPP can be dephosphorylated back to phosphatidic acid by the enzyme DGPP phosphatase (DPP), which has been identified in both Arabidopsis thaliana and Saccharomyces cerevisiae. nih.govsigmaaldrich.com The gene encoding the PAK enzyme, however, has not yet been identified, which has limited the genetic analysis of this pathway. nih.gov The transient nature of DGPP formation points to its role as a tightly regulated signaling molecule in response to specific cellular stresses. nih.gov

Table 2: Key Metabolites in the Catabolism of Dioleoyl Phosphatidic Acid

MetaboliteAbbreviationFormation Pathway from DOPAKey Functions
Diacylglycerol, DioleoylDAGDephosphorylation by Phosphatidic Acid Phosphohydrolase (PAP). nih.govPrecursor for lipid synthesis (e.g., triacylglycerols, phospholipids); second messenger activating PKC. nih.govwikipedia.org
Lysophosphatidic Acid, OleoylLPADeacylation by Phospholipase A (PLA). nih.govBioactive lipid mediator, signaling through G protein-coupled receptors. nih.gov
Diacylglycerol Pyrophosphate, DioleoylDGPPPhosphorylation by Phosphatidic Acid Kinase (PAK). nih.govSignaling molecule in plants and yeast, involved in stress responses. nih.govavantiresearch.com

Cellular and Subcellular Dynamics of Dioleoyl Phosphatidic Acid

Principles of Dynamic Localization within Biomembranes

The localization of phosphatidic acid, including DOPA, is not static but is dynamically regulated by a balance of synthesis, degradation, and transport between organelles. nih.govmdpi.com The distinct physicochemical characteristics of PA are central to its role in cellular dynamics.

Biophysical Properties:

Molecular Shape: PA possesses a unique conical shape due to its small, highly charged phosphomonoester head group relative to the cross-sectional area of its two acyl chains. frontiersin.orgnih.gov This geometry induces negative curvature in the membrane, influencing processes that require membrane bending and remodeling, such as vesicle fission and fusion. frontiersin.orgrupress.org

Charge: The phosphate (B84403) head group carries a negative charge, enabling it to recruit and interact with cytosolic proteins, tethering them to specific membrane locations for signaling events. frontiersin.orgrupress.org

Spatiotemporal Control: The cellular levels of PA are tightly regulated and can change rapidly and transiently in specific locations in response to various stimuli. mdpi.com This localized production is achieved by the compartmentalization of PA-synthesizing enzymes, such as phospholipase D (PLD) and diacylglycerol kinases (DGKs), and PA-degrading enzymes. rupress.orgnih.gov This spatiotemporal control ensures that DOPA and other PA species can act as localized signaling hubs without altering the bulk properties of the entire membrane. rupress.org Recent technological advances, such as optogenetic tools, have enabled the precise generation of PA on specific organelle membranes, confirming that localized pools of PA have distinct physiological roles. rupress.org

Organelle-Specific Pools and Functional Compartmentalization

Phosphatidic acid, and by extension DOPA, is not uniformly distributed throughout the cell. Instead, it forms distinct pools within the membranes of various organelles, where it performs specialized functions. rupress.orgnih.gov The acyl chain composition of PA, such as the dioleoyl configuration, can influence its specific functions and interactions within these compartments. rupress.org

The plasma membrane (PM) is a primary site of signal-induced PA production. nih.gov

Signaling Hub: Enzymes like phospholipase D (PLD) are activated at the PM in response to extracellular signals, leading to the rapid and localized generation of PA. nih.govnih.gov This PA pool acts as a second messenger, recruiting and activating a variety of downstream effector proteins. frontiersin.orgnih.gov Research using optogenetic tools has demonstrated that the plasma membrane pool of PA is particularly crucial for attenuating the oncogenic Hippo signaling pathway. rupress.org

Membrane Trafficking: PA generated at the PM is involved in regulating membrane trafficking events, including endocytosis. frontiersin.org For instance, the ligand-induced endocytosis of the epidermal growth factor receptor (EGFR) requires PA generated by PLD1. frontiersin.org

Inter-organelle Communication: Fluorescent lipid reporters have shown that PA produced at the plasma membrane can be rapidly trafficked to the endoplasmic reticulum, highlighting the dynamic exchange between these compartments. rupress.org

The endoplasmic reticulum (ER) is a central hub for lipid synthesis, and it maintains a significant pool of PA, including DOPA. nih.govnih.gov

Biosynthetic Precursor: PA in the ER serves as a fundamental precursor for the synthesis of nearly all other major classes of glycerophospholipids, such as phosphatidylcholine and phosphatidylethanolamine (B1630911), as well as triacylglycerols for energy storage. nih.govnih.gov

Lipid Droplet Biogenesis: The ER is the site of lipid droplet (LD) formation. PA's conical shape and its influence on membrane curvature are critical for the budding of LDs from the ER membrane. nih.govnih.govresearchgate.net Studies in yeast have shown that an increased concentration of PA on the ER can promote the formation of "supersized" lipid droplets. nih.gov

Regulation of Gene Expression: The level of PA in the ER can regulate the expression of genes involved in lipid metabolism. For example, an increase in ER-associated PA can derepress the expression of the INO1 gene, which is involved in inositol (B14025) synthesis. nih.gov

The Golgi apparatus is another key site of PA function, primarily related to vesicular trafficking.

Vesicle Formation: PA is critically involved in the fission of transport vesicles from the Golgi cisternae. nih.gov The enzyme PLD is found on Golgi membranes, where its production of PA facilitates the budding of vesicles required for transport through the secretory pathway. nih.gov

Structural Integrity: The synthesis of other lipids like phosphatidylinositol 4,5-bisphosphate (PIP2) on Golgi membranes is dependent on PLD activity. This PIP2 pool is essential for maintaining the structural integrity of the Golgi apparatus. nih.gov

Regulation of Trafficking: The levels of PA and its metabolite diacylglycerol (DAG) are tightly regulated at the Golgi to control the biogenesis of transport carriers. nih.gov Pathways of phospholipid synthesis that consume DAG are active in Golgi-enriched fractions, highlighting a mechanism for fine-tuning the lipid composition required for membrane trafficking. nih.gov

While most PA is synthesized in the ER, mitochondria can also synthesize PA and import it from the ER. nih.gov This mitochondrial pool of PA is essential for the organelle's structure and function.

Mitochondrial Dynamics: PA plays a dual role in regulating mitochondrial dynamics. It stimulates outer mitochondrial membrane fusion while inhibiting mitochondrial division (fission). nih.govresearchgate.net PA inhibits the GTPase activity of the fission-promoting protein Drp1, preventing the division of the mitochondrial network. nih.govresearchgate.net

Precursor for Cardiolipin (B10847521): Within the inner mitochondrial membrane, PA is the direct precursor for the synthesis of cardiolipin, a signature phospholipid of mitochondria that is crucial for the structure of cristae and the function of the electron transport chain. nih.govresearchgate.net

Signaling Platform: The mitochondrial surface acts as a signaling platform where PA and related lipids regulate numerous pathways, impacting metabolism, cell death, and neurodegenerative diseases. nih.gov

Once thought to be confined to cytoplasmic membranes, PA is now known to exist and function within the nucleus. nih.govnih.gov

Dynamic Nuclear Pools: The levels of PA within the nucleus are dynamic and respond to various stimuli. nih.govnih.gov This nuclear PA can be generated by enzymes associated with the nucleus or transported into the nucleus from extranuclear sources. nih.gov

Regulation of Nuclear Events: Nuclear PA interacts with proteins involved in key nuclear functions. nih.gov It has been shown to affect the nuclear translocation of signaling proteins and interact with transcription factors, thereby influencing gene expression. nih.govnih.gov For example, in plants, PA has been reported to interact with the gibberellin receptor GID1, affecting its translocation into the nucleus. nih.gov

Table 1: Organelle-Specific Functions of Dioleoyl Phosphatidic Acid (as a species of PA)

Organelle Key Functions Research Findings
Plasma Membrane Second messenger signaling; Regulation of endocytosis; Inter-organelle communication The PM pool of PA is critical for Hippo pathway signaling. rupress.org PA is required for EGFR endocytosis. frontiersin.org
Endoplasmic Reticulum Precursor for phospholipid and triacylglycerol synthesis; Lipid droplet biogenesis; Regulation of gene expression Increased PA in the ER promotes larger lipid droplets. nih.gov PA levels in the ER regulate lipid metabolism genes like INO1. nih.gov
Golgi Apparatus Vesicle fission and budding; Maintenance of structural integrity; Regulation of protein transport PA generated by PLD is essential for vesicle formation. nih.gov PA levels modulate post-Golgi trafficking. nih.gov
Mitochondria Regulation of fusion and fission; Precursor for cardiolipin synthesis; Signaling platform PA promotes mitochondrial fusion and inhibits fission by interacting with Drp1. nih.govresearchgate.net
Nucleus Regulation of gene expression; Control of protein translocation Nuclear PA levels are dynamic and respond to stimuli. nih.govnih.gov PA interacts with transcription factors and nuclear import machinery. nih.gov

Lipid Droplet Association

Dioleoyl phosphatidic acid (DOPA), a specific molecular species of phosphatidic acid (PA), plays a significant and multifaceted role in the dynamics of lipid droplets (LDs), which are central organelles for neutral lipid storage and energy homeostasis. wikipedia.org The involvement of PA in LD biology ranges from biogenesis and nucleation at the endoplasmic reticulum (ER) to the regulation of LD size through coalescence.

The biogenesis of lipid droplets originates from the ER, where neutral lipids, primarily triacylglycerols (TAGs), are synthesized and accumulate between the leaflets of the ER membrane. youtube.com Phosphatidic acid is a critical intermediate in this process. It is produced through the sequential acylation of glycerol-3-phosphate and stands at a metabolic junction, leading either to the synthesis of all membrane phospholipids (B1166683) or, after dephosphorylation to diacylglycerol (DAG), to the formation of TAG. molbiolcell.orgnih.gov Enzymes such as glycerol-3-phosphate acyltransferases (GPATs) and acylglycerol-phosphate acyltransferases (AGPATs) at the ER are responsible for PA synthesis. nih.govnih.gov This localized production of PA at sites of LD formation is considered a key step, creating bioactive lipid intermediates that influence the assembly of protein complexes required for LD nucleation. nih.gov

Research in yeast has highlighted the importance of the phosphatidate phosphatase Pah1p (the ortholog of mammalian lipins), which converts PA to DAG. The recruitment of Pah1p to the ER in the vicinity of nascent lipid droplets is a regulated step essential for driving TAG synthesis and subsequent LD biogenesis. molbiolcell.org The accumulation of PA, along with DAG, in the ER membrane is thought to generate the necessary membrane curvature and provide a platform for the binding of proteins that facilitate the budding of the nascent LD towards the cytosol. nih.gov

Furthermore, the levels of phosphatidic acid directly influence the size of lipid droplets. Studies in yeast have shown that mutations leading to an increase in cellular PA levels result in the formation of "supersized" lipid droplets, which can be up to 50 times the volume of those in wild-type cells. nih.gov This phenomenon is attributed to the ability of PA to facilitate the coalescence of smaller, contacting lipid droplets. nih.govnih.gov While the phospholipid monolayer surrounding LDs, particularly phosphatidylcholine (PC), typically shields them from fusing, the fusogenic nature of the cone-shaped PA molecule can overcome this barrier, promoting the merging of droplets. nih.govfrontiersin.org In vitro experiments using artificial lipid droplets have provided direct evidence that PA can induce the fusion of these structures. nih.gov

Table 1: Key Proteins in Phosphatidic Acid-Related Lipid Droplet Dynamics This table is interactive. You can sort and filter the data.

Protein/Enzyme Family Organism/System Function in Relation to PA and Lipid Droplets Reference(s)
Lipins (e.g., Pah1p) Yeast, Mammals Dephosphorylate PA to produce DAG, a crucial step for TAG synthesis and LD formation. Recruitment to the ER/LD interface is a key regulatory step. molbiolcell.orgnih.gov
GPATs/AGPATs Eukaryotes Catalyze the synthesis of PA from glycerol-3-phosphate at the ER, providing the precursor for both phospholipids and neutral lipids destined for LDs. nih.govnih.govnih.gov
Seipin Eukaryotes Essential for normal LD biogenesis. Seipin-deficient cells show altered PA levels and localization. It is thought to help organize sites of LD formation. nih.govmolbiolcell.org
DGAT1/DGAT2 Eukaryotes Catalyze the final step of TAG synthesis from DAG. Their activity is downstream of PA metabolism and central to LD core formation. youtube.com

Mechanisms of Inter-organelle Transfer

The distinct lipid composition of cellular organelles necessitates a complex network of lipid trafficking to maintain membrane homeostasis and support organelle biogenesis. Dioleoyl phosphatidic acid, as both a key biosynthetic precursor and a signaling molecule, is actively transported between different membrane compartments. frontiersin.org While vesicular trafficking plays a role, a significant portion of PA transport occurs through non-vesicular mechanisms, primarily at membrane contact sites (MCSs). nih.govnih.gov

MCSs are regions where the membranes of two organelles are held in close proximity (typically 10-30 nm), allowing for the direct exchange of small molecules like lipids and calcium without the fusion of the membranes themselves. nih.gov This mode of transport is mediated by lipid transfer proteins (LTPs), which can shuttle individual lipid molecules through the aqueous cytoplasm from a donor to an acceptor membrane. nih.govfrontiersin.orgnih.gov

Several families of LTPs have been implicated in the transport of phosphatidic acid.

Phosphatidylinositol Transfer Proteins (PITPs): Originally named for their ability to transfer phosphatidylinositol (PI), certain members of the PITP family are now known to also bind and transfer PA. nih.govwikipedia.org A prominent example is the Class II PITP known as PITPNC1 (also called RdgBβ), which has been shown to bind and transfer PA in preference to phosphatidylcholine. nih.gov This dual specificity is proposed to be central to a lipid exchange cycle that fuels signal transduction pathways. For instance, at ER-plasma membrane contact sites, LTPs are thought to facilitate the anterograde transfer of PI from the ER to the plasma membrane and, in a balanced retrograde step, return PA from the plasma membrane back to the ER for the resynthesis of PI. nih.govnih.gov This cycle is crucial for replenishing the PI pools necessary for generating phosphoinositide second messengers. nih.gov

Plant-Specific Transporters: In plant cells, the biogenesis of photosynthetic membranes in chloroplasts requires extensive lipid trafficking from the ER. nih.gov Studies in Arabidopsis have identified proteins like TGD2 (trigalactosyldiacylglycerol2), which is located in the inner chloroplast envelope and specifically binds phosphatidic acid. nih.gov TGD2 is believed to be a key component of a transport complex responsible for importing PA and other ER-derived lipids into the chloroplast, highlighting a specialized non-vesicular transport pathway. nih.govfrontiersin.org

Other LTPs: The family of oxysterol-binding protein (OSBP)-related proteins (ORPs) and other LTPs like the extended synaptotagmins (E-Syts) are also key players at MCSs, facilitating the exchange of various lipids. nih.gov While often studied for their role in sterol or PI(4)P transport, the integrated nature of lipid metabolism at these sites suggests they may indirectly or directly influence PA distribution. nih.govnih.gov

The mechanism of transfer by these proteins can vary, from simple shuttling of a single lipid molecule within a hydrophobic cavity to more complex exchange cycles where the transfer of one lipid is coupled to the counter-transport of another. frontiersin.orgnih.gov This non-vesicular transport allows for rapid and targeted delivery of dioleoyl phosphatidic acid, enabling cells to swiftly alter the lipid composition of specific membranes in response to metabolic or signaling cues. nih.gov

Table 2: Examples of Proteins Involved in Inter-organelle Transfer of Phosphatidic Acid This table is interactive. You can sort and filter the data.

Protein Family Organism/System Function/Mechanism Reference(s)
PITPNC1 (RdgBβ) Class II PITP Mammals Binds and transfers both PA and PI. Implicated in the retrograde transport of PA from the plasma membrane to the ER. nih.govnih.gov
PITPα / PITPβ Class I PITP Mammals Primarily transfer PI and PC, but are central to the PI/PA cycle that maintains phosphoinositide signaling, requiring PA return to the ER. wikipedia.orgnih.gov
TGD2 TGD Arabidopsis thaliana A PA-binding protein of the inner chloroplast envelope, part of a complex for importing ER-derived lipids into the plastid. nih.gov
ORP5 / ORP8 ORP Mammals, Yeast (Osh6) Mediate PS/PI(4)P exchange at ER-PM contact sites, demonstrating the principle of lipid counter-exchange that may apply to PA transport. nih.gov

Dioleoyl Phosphatidic Acid in Intracellular Signaling Networks

Role as a Lipid Second Messenger

Phosphatidic acid is a well-established lipid second messenger, a small molecule that relays signals from receptors on the cell surface to target molecules inside the cell. nih.govnumberanalytics.comnih.govsemanticscholar.orgresearchgate.net The levels of PA in a cell can increase rapidly, often within minutes, in response to a wide array of stimuli, including growth factors, hormones, and various stresses like osmotic and oxidative stress. mdpi.comnih.gov This rapid, transient increase in PA concentration is a hallmark of its function in signaling. nih.gov

The generation of PA as a second messenger occurs primarily through two enzymatic pathways:

Phospholipase D (PLD) Pathway : PLD catalyzes the hydrolysis of structural phospholipids (B1166683) like phosphatidylcholine (PC) to directly produce PA. numberanalytics.comsemanticscholar.org

Phospholipase C (PLC) / Diacylglycerol Kinase (DGK) Pathway : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). numberanalytics.comsemanticscholar.org DAG is then phosphorylated by diacylglycerol kinase (DGK) to form PA. mdpi.comsemanticscholar.org

Dioleoyl PA, with its two oleoyl (B10858665) acyl chains, is one of the specific molecular species of PA that can be generated. For instance, treatment of cells with lysophosphatidic acid (LPA) has been shown to dramatically increase the amount of 18:1-18:1 (dioleoyl) PA. nih.gov This demonstrates the dynamic and specific nature of PA production in response to external signals. Once generated, PA can be metabolized to lysophosphatidic acid or diacylglycerol, further expanding its signaling capabilities. nih.gov

The function of PA as a second messenger is multifaceted. It can alter the physical properties of membranes, such as their charge and curvature, which can influence membrane trafficking and the localization of proteins. mdpi.comrupress.org Furthermore, PA directly binds to and modulates the activity of a diverse array of target proteins, including kinases, phosphatases, and other signaling molecules, thereby propagating the signal downstream. mdpi.comnih.govnih.gov

Direct Protein Interactions and Effector Modulation

A primary mechanism through which dioleoyl phosphatidic acid exerts its signaling influence is by directly binding to and modulating the function of various effector proteins. mdpi.comnih.govnih.gov These interactions are often dependent on specific PA-binding domains within the target proteins and can lead to changes in enzymatic activity, protein localization, or the formation of signaling complexes. nih.gov

Phosphatidic acid is a key regulator of numerous protein kinases and phosphatases, central components of signaling pathways that control a vast range of cellular activities. nih.govnih.govnih.gov

The mechanistic target of rapamycin (B549165) (mTOR) is a critical protein kinase that integrates signals from growth factors and nutrients to regulate cell growth, proliferation, and protein synthesis. nih.govnih.gov Phosphatidic acid is a significant positive regulator of mTOR signaling, specifically the mTORC1 complex. nih.govnih.gov

While it was initially thought that PA activates mTORC1 through direct binding, more recent evidence suggests a more complex mechanism. nih.gov Studies have shown that PA can signal through the ERK signaling pathway to activate mTORC1. nih.gov Furthermore, PA generated by phospholipase D (PLD) is implicated in this process. nih.gov For example, mechanical stimuli like resistance exercise can increase intracellular PA levels, which in turn contributes to the activation of mTOR-dependent signaling. nih.gov In cell culture experiments, soy-derived PA was found to be a potent stimulator of mTOR signaling, leading to a significant increase in the phosphorylation of the downstream target, p70S6 kinase. nih.gov

Ribosomal protein S6 kinase (S6K) is a downstream effector of mTOR and plays a crucial role in protein synthesis and cell growth. nih.gov Phosphatidic acid has been shown to activate S6K, in some cases through an mTOR-independent mechanism. nih.gov Membrane-soluble dioleoyl-PA can elicit robust, time- and dose-dependent increases in S6K enzymatic activity. nih.gov This activation is linked to cellular processes such as leukocyte chemotaxis, where S6K mediates the necessary cytoskeletal actin polymerization. nih.gov Both extracellularly added PA and intracellularly produced PA via PLD can activate S6K. nih.gov

In plants, phosphatidic acid is a key signaling molecule in the response to the hormone abscisic acid (ABA), which regulates processes like stomatal closure. pnas.orgnih.govresearchgate.net Phosphatidic acid directly interacts with and regulates the activity of ABSCISIC ACID INSENSITIVE 1 (ABI1), a protein phosphatase 2C (PP2C) that acts as a negative regulator of ABA signaling. pnas.orgnih.gov

The binding of PA to ABI1 has several consequences:

It inhibits the phosphatase activity of ABI1. pnas.orgnih.gov

It promotes the association of ABI1 with the plasma membrane. pnas.orgnih.gov

By inhibiting a negative regulator, PA binding to ABI1 effectively promotes ABA signaling. pnas.orgnih.gov Deletion and mutational analyses have identified a specific arginine residue (R73) in the N-terminal region of ABI1 as essential for this interaction. pnas.org The lack of ABA-induced PA production in PLDα1-null plants leads to a decreased association of ABI1 with the plasma membrane, highlighting the importance of this specific PA-protein interaction in the ABA signaling pathway. pnas.orgnih.gov

Table 1: Effect of Dioleoyl PA on ABI1 Phosphatase Activity This table is based on illustrative data from research findings and is for informational purposes.

ConditionRelative ABI1 Activity (%)Key Finding
Control (No Lipid)100Baseline phosphatase activity.
+ Dioleoyl PA (100 µM)~50Dioleoyl PA significantly inhibits ABI1 activity. pnas.orgnih.gov
ABI1 R73A Mutant + Dioleoyl PA~100The R73A mutation abolishes the inhibitory effect of PA, indicating this residue is crucial for binding. pnas.org

In plants, maintaining sodium and potassium homeostasis is critical for tolerance to salt stress. nih.govresearchgate.netembopress.orgnih.gov The Salt Overly Sensitive (SOS) pathway is a primary mechanism for extruding excess sodium ions. nih.govembopress.orgresearchgate.net Recent research has revealed that phosphatidic acid is a key regulator of this pathway. nih.govembopress.orgnih.gov

Under salt stress, PA binds to the protein kinase SOS2, a central component of the SOS pathway. nih.govembopress.orgnih.gov This interaction promotes both the activity and the plasma membrane localization of SOS2. nih.govembopress.orgnih.gov Activated SOS2 then phosphorylates and activates the Na+/H+ antiporter SOS1, which facilitates sodium efflux from the cell. nih.govembopress.org

Furthermore, PA-activated SOS2 also phosphorylates SOS3-like calcium-binding protein 8 (SCaBP8). nih.govnih.gov This phosphorylation event lessens the inhibitory effect of SCaBP8 on the potassium channel AKT1, thereby promoting potassium influx. nih.govnih.gov Thus, through its interaction with SOS2, phosphatidic acid plays a dual role in promoting Na+ efflux and K+ influx, which is essential for maintaining ion homeostasis under salt stress. nih.govnih.gov

Table 2: Summary of Dioleoyl Phosphatidic Acid Interactions in Signaling This table summarizes the key protein interactions and their functional outcomes discussed in this article.

Target ProteinSignaling PathwayEffect of PA InteractionCellular Outcome
mTORmTORC1 SignalingActivation (potentially via ERK pathway)Promotion of cell growth and protein synthesis. nih.govnih.gov
S6 Kinase (S6K)mTOR/S6K PathwayActivationStimulation of protein synthesis and cell migration. nih.gov
ABI1Abscisic Acid (ABA) SignalingInhibition of phosphatase activity and membrane recruitmentPromotion of ABA responses (e.g., stomatal closure). pnas.orgnih.gov
SOS2Salt Overly Sensitive (SOS) PathwayActivation and membrane recruitmentEnhancement of salt tolerance via Na+ efflux and K+ influx. nih.govembopress.orgnih.gov

Protein Kinases and Phosphatases

Protein Kinase C (PKC) Isotype Activation

Phosphatidic acid (PA) is a crucial lipid second messenger that can differentially activate various isotypes of Protein Kinase C (PKC), a family of enzymes critical for regulating a multitude of cellular processes. The activation profile of PKC isotypes by PA is not uniform and can be influenced by other factors, such as the presence of calcium ions (Ca2+). nih.gov

In cell-free assays using COS cells overexpressing specific PKC isoforms, PA was shown to activate PKC-alpha (α), PKC-epsilon (ε), and PKC-zeta (ζ) isotypes. nih.gov The diacylglycerol-insensitive PKC-zeta was most potently activated by PA in the absence of Ca2+. nih.gov Conversely, the activation of PKC-alpha by PA was strongly dependent on the presence of Ca2+. nih.gov The activation of PKC-epsilon by PA was not significantly affected by Ca2+ levels. nih.gov

The interaction between PA and PKC-zeta is particularly noteworthy. PA not only stimulates the phosphorylation of specific substrates by PKC-zeta but also induces a physical binding that results in an upward shift in the electrophoretic mobility of the PKC-zeta enzyme. This mobility shift is unique to the PA-PKC-zeta interaction and is not observed with other acidic lipids or with the alpha and epsilon isotypes. nih.gov These findings suggest that under conditions of basal intracellular Ca2+, PA may serve as a primary physiological activator for the PKC-zeta isotype. nih.gov

Table 1: Differential Activation of PKC Isotypes by Phosphatidic Acid (PA)

PKC Isotype Activation by PA Calcium (Ca2+) Dependence Reference
PKC-alpha (α) Strong Highly dependent on Ca2+ presence nih.gov
PKC-epsilon (ε) Strong Unaffected by Ca2+ nih.gov
PKC-zeta (ζ) Strongest Inhibited by Ca2+ (at ≥ 0.1 µM) nih.gov

Small G Proteins

Small G proteins, also known as small GTPases, function as molecular switches in a wide array of cellular signaling pathways. The Rho family of small GTPases is a key regulator of processes like cell proliferation, cytoskeletal remodeling, and transcriptional regulation. nih.gov Their activity is controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which facilitate the exchange of GDP for GTP, leading to the protein's active state. nih.gov Phosphatidic acid has been implicated in signaling pathways involving these small G proteins, often acting upstream or in parallel to influence their activation and downstream effects.

In the context of plant biology, Rho-of-plants (ROP) GTPases are central signaling nodes. nih.gov There is substantial evidence that phosphatidic acid is involved in the regulation of ROP-mediated signaling pathways, particularly those linked to cellular defense and development. frontiersin.org ROPs, in their active GTP-bound state, can interact with and activate downstream effector proteins. One such critical effector is the NADPH oxidase, known in plants as respiratory burst oxidase homolog (Rboh). frontiersin.orgnih.gov PA can directly bind to Rboh proteins, and this interaction is often synergistic with the activation provided by ROPs, leading to the production of reactive oxygen species (ROS). frontiersin.org This interplay highlights a mechanism where lipid messengers (PA) and small G proteins (ROPs) converge to regulate crucial enzymatic activity at the plasma membrane. nih.govfrontiersin.org

NADPH Oxidase Activation and Reactive Oxygen Species (ROS) Generation

Phosphatidic acid is a key regulator of NADPH oxidase activity and the subsequent generation of reactive oxygen species (ROS), a critical component of both plant and mammalian signaling. nih.govoup.com In plants, PA produced by enzymes like diacylglycerol kinase 5 (DGK5) directly binds to the NADPH oxidase RBOHD. nih.gov This binding enhances the stability of the RBOHD protein by preventing its degradation, which in turn boosts the production of ROS in response to stimuli like chitin. nih.gov Specific arginine residues within the RbohD protein have been identified as essential for this PA binding and for the subsequent activation of the enzyme. oup.com

Similarly, in mammalian systems, lipid messengers are known to activate NADPH oxidase. researchgate.net For instance, ceramide 1-phosphate, another signaling lipid, stimulates ROS production by activating NADPH oxidase, a process that involves the translocation of cytosolic subunits like p47phox to the membrane. researchgate.net In plants, PA's role is well-defined, where it acts as a direct binding activator of the enzyme, leading to increased ROS generation. oup.com This PA-mediated activation of NADPH oxidase is a crucial upstream event in signaling cascades, such as the abscisic acid (ABA) pathway that governs stomatal closure. oup.com

Alpha-Synuclein (B15492655) Binding and Aggregation (Specific to Dioleoyl PA)

Dioleoyl phosphatidic acid (DOPA), the specific form of PA with two 18:1 acyl chains, demonstrates a remarkable selectivity and potency in its interaction with alpha-synuclein (α-syn), a protein intrinsically linked to Parkinson's disease. nih.gov Among various PA species tested, DOPA (18:1/18:1-PA) exhibits the strongest binding affinity for the α-syn protein. nih.gov

This high-affinity binding has profound functional consequences. DOPA significantly promotes the conformational change of α-syn from its native random coil state to an α-helical structure. nih.gov Furthermore, it markedly accelerates the aggregation of α-syn, leading to the formation of multimeric and proteinase K-resistant species, which are hallmarks of the pathological aggregates found in neurodegenerative diseases. nih.govnih.gov When compared to other forms of PA, such as 16:0/18:1-PA, dioleoyl PA is more effective at inducing these structural changes and promoting aggregation. nih.gov This specificity suggests that the unsaturated nature of the dioleoyl acyl chains is critical for this potent interaction, positioning DOPA as a key lipid modulator in the initial stages of α-syn misfolding and aggregation. nih.govfrontiersin.org

Table 2: Effect of Dioleoyl Phosphatidic Acid (18:1/18:1-PA) on Alpha-Synuclein

Parameter Observation with Dioleoyl PA Comparison with other PA species (e.g., 16:0/18:1-PA) Reference
Binding Affinity Strongest binding to α-synuclein Stronger than other species tested nih.gov
Structural Change Enhances transition from random coil to α-helix More effective at inducing helical structure nih.gov
Aggregation Strongly induces and accelerates aggregation More marked acceleration of multimer formation nih.govnih.gov

Ion Channel Modulation

Phosphatidic acid, as a charged phospholipid component of cell membranes, has been reported to modulate the activity of various ion channels. nih.gov Its role as a signaling lipid extends to directly or indirectly influencing the gating and conductance properties of these critical membrane proteins. The local concentration of PA in the membrane can alter the physical properties of the lipid bilayer, which in turn can affect the conformational state of embedded channels. This positions PA, alongside other signaling lipids like phosphoinositides, as an important regulator of cellular excitability and ion homeostasis. frontiersin.org

A significant and specific role for phosphatidic acid has been identified in the regulation of the mechanosensitive ion channel PIEZO2. nih.govnih.gov Research has unveiled that PA and its metabolite, lysophosphatidic acid (LPA), act as endogenous negative regulators of PIEZO2. nih.gov Intracellular application of PA leads to the inhibition of PIEZO2 channel activity. nih.gov This inhibitory effect is selective, as the closely related PIEZO1 channel is not affected by PA. nih.govnih.gov

This regulatory pathway can be initiated by the enzyme phospholipase D (PLD), which generates PA at the plasma membrane. nih.gov Optogenetic activation of PLD, which increases local PA concentration, results in the inhibition of PIEZO2 currents. Conversely, inhibiting PLD activity leads to an increase in PIEZO2 activity and enhanced mechanical sensitivity in mouse behavioral models. nih.gov These findings identify phosphatidic acid as a selective endogenous inhibitor of PIEZO2, highlighting a novel lipid-mediated mechanism for tuning mechanosensation. nih.govnih.gov

Table 3: Regulation of PIEZO Channels by Phosphatidic Acid (PA)

Channel Effect of Intracellular PA Regulatory Pathway Reference
PIEZO1 No inhibition observed Not affected nih.govnih.gov
PIEZO2 Inhibition of channel activity Negatively regulated by PLD-generated PA nih.govnih.gov
Potassium Channel Activity

Dioleoyl phosphatidic acid (DOPA) has been identified as a significant modulator of potassium (K+) channel activity, influencing neuronal electrical signaling. elifesciences.org Research has demonstrated that phosphatidic acid (PA) can alter the gating of voltage-gated potassium (Kv) channels through two distinct mechanisms. Firstly, the negative charge inherent to PA contributes to a generic shift in the membrane voltage. Secondly, and more specifically, the negatively charged headgroup of PA interacts directly with the voltage-sensing domain of the potassium channel, promoting a closed state. elifesciences.org

Studies on ATP-sensitive potassium (KATP) channels in the heart have shown that PA can increase channel activity and decrease their sensitivity to ATP inhibition. nih.gov This modulation by PA, an anionic phospholipid, is similar to the effects observed with phosphatidylinositols, suggesting a common mechanism of electrostatic interaction. However, PA also induces a unique gating kinetic pattern, characterized by a decreased mean open time, distinguishing its action from other regulatory lipids. nih.gov Furthermore, investigations into the TWIK-related K+ (TREK) channel subfamily have revealed that phospholipase D2 (PLD2) specifically potentiates TREK1 and TREK2 channels through the local production of PA. cornell.edu This specificity is achieved through the direct binding of PLD2 to the C-terminus of these channels, a mechanism not observed with the related TRAAK channel or with PLD1. cornell.edu

Table 1: Effects of Dioleoyl Phosphatidic Acid on Potassium Channel Activity

Channel Type Observed Effect Mechanism
Voltage-gated potassium (Kv) channels Alters gating, promotes closed state Generic voltage shift and specific interaction with voltage sensor. elifesciences.org
ATP-sensitive potassium (KATP) channels Increases activity, decreases ATP sensitivity Electrostatic interaction, unique impact on gating kinetics. nih.gov
TREK1 and TREK2 channels Potentiation of channel activity Localized production of PA by PLD2, which directly binds to the channels. cornell.edu

Lysophosphatidic Acid Receptor Interactions

Dioleoyl phosphatidic acid can interact with lysophosphatidic acid (LPA) receptors, acting as a partial agonist. nih.govnih.gov Studies in C6 glioma and L2071 fibroblast cells have shown that DOPA increases intracellular calcium concentration ([Ca2+]i). nih.gov This effect is mediated through endogenous LPA receptors that are sensitive to the antagonist Ki16425 and coupled to pertussis toxin (PTX)-sensitive G proteins. nih.gov The efficacy of different PA species in eliciting this calcium response was found to be dependent on the acyl chain, with dioleoyl PA (18:1) being the most potent, followed by dipalmitoyl PA (16:0) and dimyristoyl PA (14:0). nih.gov

In C6 glioma cells, DOPA was also found to induce morphological changes, specifically the reversion of isoproterenol-induced cell morphology. nih.gov This effect was inhibited by the LPA1/LPA3 receptor antagonist Ki16425, further supporting the involvement of LPA receptors. nih.gov Interestingly, another LPA1/LPA3 antagonist, VPC32183, only blocked the PA-induced morphological changes and not those induced by LPA itself. nih.gov This suggests a nuanced interaction of DOPA with the LPA receptor system. Furthermore, the morphological changes induced by DOPA were not sensitive to pertussis toxin, indicating coupling to PTX-insensitive G proteins in this context, in contrast to the calcium signaling pathway. nih.gov

Influence on Membrane Organization and Remodeling

Modulation of Membrane Curvature and Structure

The molecular shape of dioleoyl phosphatidic acid plays a crucial role in modulating membrane curvature, a key factor in various cellular processes. Due to its small headgroup relative to its two acyl chains, PA is considered a "cone-shaped" lipid that can induce negative membrane curvature when incorporated into a lipid bilayer. frontiersin.orgnih.gov This property is fundamental to its role in membrane dynamics.

The local generation of PA is a critical regulatory mechanism for intracellular membrane transport. nih.gov The phase properties of unsaturated PA are highly dependent on the local ionic environment. At cytosolic conditions (pH 7.2, low Mg2+), it behaves as a cylindrical, bilayer-preferring lipid. However, under conditions typical of the intra-Golgi apparatus (mildly acidic pH, presence of Ca2+), it adopts a shape that favors non-bilayer structures, thereby promoting membrane curvature. nih.gov This ability to alter membrane topology is thought to be a direct biophysical mechanism by which PA regulates membrane fission and fusion events. nih.gov

Regulation of Membrane Fusion and Fission Processes

Dioleoyl phosphatidic acid is a key regulator of membrane fusion and fission, processes essential for intracellular transport and organelle dynamics. Its ability to induce negative membrane curvature facilitates the formation of non-bilayer intermediates that are critical for the merging and splitting of membranes. frontiersin.orgnih.gov

In the context of mitochondrial outer membrane fusion, PA interacts with and recruits mitofusins, large GTPases that mediate this process. frontiersin.org A significant portion of this PA is generated locally through the conversion of cardiolipin (B10847521) by the mitochondrial phospholipase D (MitoPLD). frontiersin.org During exocytosis, the regulated secretion of hormones and neurotransmitters, PA synthesis at the plasma membrane is required for a late stage in the fusion of secretory granules. nih.gov Specifically, phospholipase D1 (PLD1) is activated upon stimulation and produces PA at the docking sites of secretory granules. nih.gov This localized production of PA is believed to facilitate the transition from opposed bilayers to a hemifused state, where the outer leaflets of the vesicle and plasma membrane merge. nih.gov

Control of Vesicular Trafficking Pathways

The influence of dioleoyl phosphatidic acid on membrane curvature and fusion/fission events directly translates into its control over vesicular trafficking pathways. Vesicular transport is the primary mechanism for moving molecules between different cellular compartments and to and from the plasma membrane. nih.govnih.gov

PA is involved in the regulation of vesicle transport from the Golgi apparatus. nih.govnih.gov The formation of COPI-coated vesicles, which mediate retrograde transport from the Golgi to the endoplasmic reticulum, involves the generation of PA by phospholipase D2 (PLD2) to drive the final scission of the vesicle from the Golgi membrane. nih.gov

Dioleoyl phosphatidic acid plays a significant role in both endocytosis, the process of internalizing substances, and exocytosis, the process of releasing substances from the cell. nih.govnih.gov

In endocytosis, the conversion of lysophosphatidic acid (LPA) to PA by enzymes like endophilin is hypothesized to induce negative spontaneous monolayer curvature, which is a critical step in the fission of endocytic vesicles from the plasma membrane. nih.gov

During exocytosis, particularly of large dense-core granules, the production of PA by phospholipase D1 (PLD1) at the plasma membrane is essential for the fusion process. nih.gov Reducing the levels of endogenous PA impairs the formation of fusion-competent granules, highlighting the critical role of this lipid in the final stages of secretion. nih.gov This function is directly linked to PA's ability to alter membrane curvature and promote the necessary membrane rearrangements for fusion. nih.gov

COPI Vesicle Formation

Dioleoyl phosphatidic acid (DOPA), as a species of phosphatidic acid (PA), is implicated in the intricate process of vesicle formation by the Coat Protein I (COPI) complex. COPI vesicles are essential for retrograde transport from the Golgi apparatus to the endoplasmic reticulum (ER) and for transport between Golgi cisternae. nih.gov The formation of these vesicles is a highly regulated process involving specific proteins and lipids, with PA playing a crucial role, particularly in the fission step, where the vesicle pinches off from the parent membrane.

Research has identified that the enzyme phospholipase D2 (PLD2) is responsible for generating the PA required for COPI vesicle formation. nih.govnih.gov This PA then works in concert with a protein known as Brefeldin-A ADP-Ribosylated Substrate (BARS) to induce the membrane curvature necessary for vesicle budding and fission. nih.gov

The mechanism involves a sequential lipid conversion. Initially, PLD2 converts phosphatidylcholine (PC) to PA. nih.gov Following this, another enzyme, lipid phosphate (B84403) phosphatase 3 (LPP3), converts the newly formed PA into diacylglycerol (DAG). nih.gov This two-step lipid modification is critical for the progression of vesicle fission.

Interestingly, the geometry of the phosphatidic acid molecule, specifically the length of its acyl chains, influences its function in the fission process. Studies have shown that while various forms of PA can promote the initial stages of fission, only PA with shortened acyl chains can effectively support the late stage of fission. uky.eduuky.edu This suggests a model where different lipid shapes are required for distinct steps of membrane deformation. While dioleoyl phosphatidic acid contains long, unsaturated acyl chains, the findings emphasize the importance of shorter-chain PAs and DAG in the final steps of creating a separate vesicle. uky.eduuky.edu This highlights a sophisticated mechanism where the specific lipid structure is tailored to the dynamic requirements of membrane remodeling during transport.

Table 1: Key Factors in COPI Vesicle Fission

ComponentClassRole in COPI Vesicle FissionCitation
Phosphatidic Acid (PA) LipidRequired for the fission stage; works with BARS to induce membrane curvature. Shorter acyl chains are critical for late-stage fission. nih.govuky.edu
Diacylglycerol (DAG) LipidActs after PA in late-stage fission; also requires shorter acyl chains for optimal function. nih.govuky.edu
Phospholipase D2 (PLD2) EnzymeGenerates PA from phosphatidylcholine at the site of vesicle formation. nih.govnih.gov
Lipid Phosphate Phosphatase 3 (LPP3) EnzymeConverts PA to DAG, a subsequent step in the fission process. nih.gov
BARS ProteinCooperates with PA to drive membrane curvature and vesicle fission. nih.gov
ARF1 ProteinA small GTPase that regulates the recruitment of the COPI coat to the membrane. nih.gov
PIN Protein Recycling and Polar Transport

In the plant kingdom, the directional flow of the hormone auxin, known as polar auxin transport, is fundamental for development, patterning, and responses to environmental cues. cam.ac.ukembopress.org This directional transport is mediated by the polar localization of PIN-FORMED (PIN) auxin efflux carriers on the plasma membrane. cam.ac.uknih.gov Phosphatidic acid (PA) has emerged as a key lipid signaling molecule that regulates the activity and recycling of these PIN proteins. nih.govresearchgate.net

The subcellular dynamics of PIN proteins involve continuous endocytic recycling, which allows for rapid changes in their polarity in response to signals. embopress.orgnih.gov Research in Arabidopsis has revealed a direct signaling pathway where PA modulates PIN protein function. Phospholipase D (PLD) activity generates PA in the plasma membrane, which then directly interacts with and regulates a serine/threonine protein kinase called PINOID (PID). nih.govresearchgate.net

The binding of PA to PID enhances the kinase's ability to phosphorylate the PIN2 auxin transporter. nih.gov This phosphorylation does not necessarily change the location of PIN2 but rather increases its auxin efflux activity. nih.gov This entire cascade—from PLD activation to PA production, PID activation, and subsequent PIN2 phosphorylation—is a critical mechanism for remodeling auxin distribution, particularly in response to environmental challenges like salt stress. nih.gov By activating auxin efflux, this pathway allows the plant to adjust its root growth and adapt to unfavorable conditions. nih.gov

Furthermore, PA also interacts with protein phosphatase 2A (PP2A), an enzyme that has an antagonistic effect to PID by dephosphorylating PIN proteins. nih.govresearchgate.net This dual regulation by PA on both a kinase (PID) and a phosphatase (PP2A) highlights its central role in fine-tuning the phosphorylation status, and therefore the activity, of PIN transporters to control the precise flow of auxin. researchgate.net

Table 2: Phosphatidic Acid's Role in the PIN-PID Signaling Pathway

MoleculeTypeFunctionInteraction with PACitation
PIN-FORMED (PIN) Proteins TransporterMediate the directional, cell-to-cell efflux of auxin.Activity is regulated by PA-dependent phosphorylation. cam.ac.uknih.gov
PINOID (PID) KinasePhosphorylates PIN proteins, enhancing their auxin efflux activity.Directly binds to PA, which increases its kinase activity toward PIN2. nih.govresearchgate.net
Phospholipase D (PLD) EnzymeGenerates PA from phospholipids like phosphatidylcholine in the plasma membrane.N/A (Produces PA) nih.govresearchgate.net
Protein Phosphatase 2A (PP2A) PhosphataseDephosphorylates PIN proteins, antagonizing PID activity.Binds to PA, which modulates its phosphatase activity. nih.govresearchgate.net

Mediation of Calcium Homeostasis and Ionophoretic Activity

Dioleoyl phosphatidic acid (DOPA) plays a significant role in regulating intracellular calcium (Ca2+) levels, a fundamental aspect of cellular signaling. It has been shown to function through two distinct but potentially related mechanisms: by acting as a direct carrier of calcium ions across membranes (ionophoretic activity) and by activating cell surface receptors.

Investigations using large unilamellar vesicle systems have demonstrated that DOPA can act as a calcium ionophore, facilitating the transport of Ca2+ across phospholipid bilayers. liposomes.canih.gov The uptake of calcium into these vesicles was shown to be dependent on the presence of DOPA in the membrane. liposomes.ca The characteristics of this DOPA-mediated Ca2+ transport were found to be similar to those of the well-known fungal calcium ionophore, A23187. liposomes.canih.gov This suggests that localized increases in DOPA concentration within a biological membrane could create a direct pathway for calcium influx.

In addition to its ionophoretic capabilities, DOPA can also modulate intracellular Ca2+ concentration ([Ca2+]i) by interacting with cellular signaling pathways. Studies in C6 rat glioma and L2071 mouse fibroblast cells found that DOPA was highly effective at increasing [Ca2+]i. nih.gov When compared with other phosphatidic acid variants, dioleoyl PA (with 18:1 acyl chains) was the most potent, followed by dipalmitoyl PA (16:0) and dimyristoyl PA (14:0). nih.gov

Further research suggests that DOPA exerts this effect by acting as a partial agonist on endogenous lysophosphatidic acid (LPA) receptors. nih.gov This receptor-mediated mechanism was shown to be coupled to pertussis toxin-sensitive G(i/o)-type G proteins. nih.gov In C6 glioma cells, the calcium response induced by DOPA could be completely blocked by Ki16425, a specific inhibitor of LPA1/LPA3 receptors, confirming that DOPA utilizes these receptors to trigger calcium release. nih.gov This dual capacity—acting as both an ionophore and a receptor agonist—positions DOPA as a versatile lipid mediator in the complex regulation of calcium homeostasis.

Table 3: Efficacy of Different Phosphatidic Acids in Increasing Intracellular Ca2+

CompoundAcyl Chain CompositionEfficacy in Increasing [Ca2+]iMechanismCell Lines StudiedCitation
Dioleoyl Phosphatidic Acid (DOPA) 18:1 (unsaturated)Most efficaciousPartial agonist at LPA receptors; IonophoreC6 glioma, L2071 fibroblasts nih.gov
Dipalmitoyl Phosphatidic Acid 16:0 (saturated)Moderate efficacyAgonist at LPA receptorsC6 glioma, L2071 fibroblasts nih.gov
Dimyristoyl Phosphatidic Acid 14:0 (saturated)Lower efficacyAgonist at LPA receptorsC6 glioma, L2071 fibroblasts nih.gov

Dioleoyl Phosphatidic Acid in Physiological Responses and Biological Processes

Abiotic Stress Responses in Organisms

Plants, being sessile organisms, have evolved sophisticated signaling networks to cope with a range of abiotic stresses. DOPA has been identified as a key signaling molecule in these pathways, translating environmental cues into adaptive physiological responses.

Salinity Stress Adaptation and Ion Homeostasis

High soil salinity poses a significant threat to plant growth and productivity by causing both osmotic stress and ion toxicity. The ability of plants to maintain ion homeostasis, particularly the balance of sodium (Na⁺) and potassium (K⁺), is crucial for salt tolerance.

Recent research has pinpointed a direct role for DOPA in regulating key components of the salt stress response in the model plant Arabidopsis thaliana. The Salt Overly Sensitive (SOS) pathway is a primary mechanism for Na⁺ extrusion from the cell. Studies have shown that various molecular species of phosphatidic acid, including dioleoyl PA (di18:1 PA), can bind strongly to SOS2, a core protein kinase in the SOS pathway. embopress.org This interaction is crucial for the proper functioning of the SOS pathway, which helps to maintain a low cytosolic Na⁺ concentration.

Furthermore, the protein phosphatase 2C ABI1, a negative regulator of abscisic acid (ABA) signaling which is heavily involved in stress responses, exhibits a preferential binding to dioleoyl PA over other PA molecular species. nih.gov This suggests a specific regulatory function for DOPA in modulating ABA-dependent salt stress responses.

In Arabidopsis, the protein kinase SOS2 has been found to bind to several molecular species of PA, with strong binding observed for dioleoyl PA (di18:1 PA). embopress.org This interaction is significant as the production of certain PA species is induced by salt stress, highlighting a direct link between the accumulation of specific PAs and the activation of salt tolerance mechanisms. embopress.org

OrganismStressKey FindingReference
Arabidopsis thalianaSalinityDioleoyl PA (di18:1 PA) binds strongly to the protein kinase SOS2, a key regulator of ion homeostasis. embopress.org
Arabidopsis thalianaSalinityThe protein phosphatase ABI1, a negative regulator of ABA signaling, preferentially binds to dioleoyl PA. nih.gov

Cold and Freezing Tolerance Mechanisms

Low temperatures, including both chilling and freezing, can cause significant damage to plant cells by altering membrane fluidity and cellular metabolism. Plants have developed mechanisms to acclimate to cold and increase their freezing tolerance.

Phosphatidic acid is known to accumulate rapidly in response to cold stress. frontiersin.org While much of the research has focused on the general increase in PA, specific studies have begun to elucidate the role of particular PA molecular species. In barley (Hordeum vulgare) seedlings, pre-treatment with dioleoyl-PA was found to enhance the production of hydrogen peroxide (H₂O₂) under short-term chilling stress. conicet.gov.ar H₂O₂ is a key signaling molecule in plant stress responses, suggesting that DOPA may play a role in initiating or modulating cold stress signaling cascades.

The involvement of phospholipase D (PLD) in cold-induced PA production is complex, with different PLD isoforms playing distinct roles. nih.gov The specific fatty acid composition of the resulting PA molecules, including the presence of oleic acid, is thought to be critical for its function in signaling and membrane stabilization during cold stress.

OrganismStressKey FindingReference
Hordeum vulgare (Barley)ChillingPre-treatment with dioleoyl-PA enhanced hydrogen peroxide (H₂O₂) production. conicet.gov.ar

Drought and Water Deficit Responses

Drought is a major environmental factor limiting plant growth and agricultural productivity. Plants respond to water deficit through a variety of physiological and molecular mechanisms, many of which are regulated by the hormone abscisic acid (ABA).

The general accumulation of phosphatidic acid is a well-documented response to drought and water deficit. nih.govfrontiersin.orgunrc.edu.ar This increase in PA is mediated by both phospholipase D (PLD) and diacylglycerol kinase (DGK) pathways. frontiersin.org As mentioned previously, the ABA signaling component ABI1 shows a preference for binding to dioleoyl PA, suggesting a specific role for this PA species in drought responses, which are largely ABA-mediated. nih.gov

While direct evidence for the specific accumulation of dioleoyl PA under drought is still emerging, the known interaction with key drought signaling proteins strongly implies its importance. Further research focusing on the lipidomic changes, specifically the molecular species of PA, during drought stress will be crucial to fully understand the role of DOPA in this process.

Wounding and Mechanical Stress Responses

Plants can be subjected to various forms of mechanical stress, from insect bites to wind damage. In response to wounding, plants activate a complex set of defense mechanisms, including the production of signaling molecules like jasmonic acid (JA).

Phospholipase D and the subsequent production of phosphatidic acid have been implicated in the plant's response to wounding. researchgate.netusfq.edu.ec Studies have shown that PLD activity is often localized to the ruptured cells following wounding. researchgate.net However, the specific molecular species of PA produced and their direct roles in downstream signaling pathways, such as JA biosynthesis and the activation of defense genes, are still under investigation. While the general involvement of PA is established, the specific contribution of dioleoyl PA in the intricate network of wound signaling remains an area for future research.

Hyperosmotic Stress Adaptation

Hyperosmotic stress, which occurs when the water potential of the soil is lower than that of the plant's roots, is a common component of both salt and drought stress. Plants respond to hyperosmotic stress by accumulating osmolytes and activating signaling pathways to restore cellular water balance.

The production of phosphatidic acid is a rapid response to hyperosmotic stress in various plant species. oup.comnih.gov In the green alga Chlamydomonas, hyperosmotic stress leads to the accumulation of PA containing the fatty acid 18:1n7, which is structurally similar to the oleic acid (18:1n9) found in dioleoyl PA. researchgate.net This suggests that PA species with monounsaturated fatty acids may be particularly important in the response to changes in osmotic potential. As with other stresses, the specific roles of different PA molecular species, including dioleoyl PA, in hyperosmotic stress adaptation in higher plants require further detailed investigation.

Biotic Stress and Defense Mechanisms

In addition to abiotic challenges, plants are constantly interacting with a wide range of organisms, including pathogenic microbes and herbivorous insects. Plants have evolved a sophisticated immune system to defend against these biotic threats.

Phosphatidic acid has been recognized as a key signaling molecule in plant defense against pathogens. nih.gov Its production is triggered by the recognition of pathogen-associated molecular patterns (PAMPs), leading to the activation of downstream defense responses. These responses can include the production of reactive oxygen species (ROS), the reinforcement of cell walls, and the synthesis of antimicrobial compounds.

The specificity of PA signaling in biotic stress may also lie in its molecular composition. For instance, sphingosine (B13886) kinases (SPHKs), which are involved in plant defense signaling, exhibit strong binding to 18:1/18:1 PA (dioleoyl PA). nih.govfrontiersin.org This interaction suggests that DOPA may be a key component in the signaling cascade that leads to an effective defense response. The binding of specific PA species to different target proteins allows for a nuanced and appropriate response to various types of biotic stress.

OrganismStressKey FindingReference
Arabidopsis thalianaGeneral Biotic StressSphingosine kinases (SPHKs), involved in defense signaling, show strong binding to dioleoyl PA (18:1/18:1 PA). nih.govfrontiersin.org

Regulation of Cell Proliferation, Migration, and Adhesion

Dioleoyl phosphatidic acid (DOPA) and other forms of phosphatidic acid (PA) are critical signaling lipids that modulate fundamental cellular processes, including proliferation, migration, and adhesion. These functions are often mediated through interactions with specific cell surface receptors and the activation of downstream signaling cascades.

Research has demonstrated that PA can stimulate the proliferation of various cell types. For instance, in C2C12 myoblasts, PA has been shown to induce proliferation. nih.gov This mitogenic effect is linked to the activation of key signaling pathways that control cell growth and division. nih.gov Studies on lung adenocarcinoma cells have revealed that PA can stimulate cell migration. nih.gov This process is crucial in both normal physiological events, such as wound healing, and in pathological conditions like cancer metastasis. The migratory response to PA is often dose-dependent, with increasing concentrations of PA leading to enhanced cell movement. nih.gov

The mechanism by which PA influences cell migration can involve the activation of specific receptors. For example, in lung cancer cells, the effects of PA on migration are mediated through the lysophosphatidic acid 1 (LPA1) receptor. nih.gov Similarly, the stimulation of myoblast proliferation by PA involves interactions with LPA1 and LPA2 receptors. nih.gov

Furthermore, studies on breast cancer cells have highlighted the role of oleic acid, a component of DOPA, in promoting cell migration. Oleic acid has been found to enhance the formation of filopodia, which are slender cellular protrusions involved in cell motility, through a pathway dependent on phospholipase D (PLD) and the small GTPase Cdc42. mdpi.com This suggests a mechanism where the metabolism of lipids containing oleic acid can directly impact the machinery of cell movement.

The table below summarizes findings on the effects of phosphatidic acid on cell migration in a human non-small cell lung cancer cell line.

Table 1: Effect of Phosphatidic Acid on A549 Lung Adenocarcinoma Cell Migration

Treatment Concentration Duration (hours) Result
Phosphatidic Acid 10 µM Various Time-dependent stimulation of cell migration
Phosphatidic Acid Increasing 24 Dose-dependent stimulation of cell migration
16:0-PA Increasing 24 Stimulation of cell migration

Data compiled from studies on A549 human non-small cell lung cancer cells. nih.gov

While direct studies on DOPA's role in cell adhesion are less common, the involvement of PA in focal adhesion dynamics suggests an indirect role. rbmb.net Focal adhesions are protein complexes that link the cell's cytoskeleton to the extracellular matrix, and their turnover is essential for cell migration. rbmb.net The regulation of these structures by PA-related signaling pathways underscores the interconnectedness of cell adhesion, migration, and proliferation. rbmb.net

Cytoskeletal Organization and Dynamics

Dioleoyl phosphatidic acid, as a key species of phosphatidic acid, plays a significant role in organizing and regulating the dynamics of the cytoskeleton, the intricate network of protein filaments within the cytoplasm that is responsible for cell shape, motility, and internal organization. PA's influence extends to both major components of the cytoskeleton: actin filaments and microtubules.

Microtubule Dynamics

Phosphatidic acid also plays a crucial role in regulating the organization and stability of microtubules, which are tubular polymers of tubulin that are essential for cell division, intracellular transport, and the maintenance of cell structure.

In plant cells, PA has been shown to regulate microtubule organization in response to environmental stresses like salt. nih.gov PA produced by phospholipase D (PLD) can bind to a microtubule-associated protein (MAP), MAP65-1, thereby enhancing its activity in promoting microtubule polymerization and bundling. nih.gov This interaction is vital for stabilizing microtubules and enhancing stress tolerance. nih.gov

Lipid Metabolism Regulation

Dioleoyl phosphatidic acid is a central molecule in the regulation of lipid metabolism, serving not only as a key precursor for the synthesis of other lipids but also as a signaling molecule that influences the storage and mobilization of fats.

Precursor in Glycerophospholipid and Triacylglycerol Biosynthesis

Phosphatidic acid is the foundational molecule for the de novo synthesis of all glycerophospholipids and triacylglycerols (TAGs). nih.govnih.govaocs.orgnih.gov The biosynthesis of PA typically begins with glycerol-3-phosphate, which undergoes two successive acylation reactions. nih.govyoutube.com In the context of DOPA, these reactions would involve the attachment of two oleoyl (B10858665) acyl chains.

Once synthesized, PA stands at a critical metabolic branch point. youtube.com It can be dephosphorylated by PA phosphatase to yield diacylglycerol (DAG). aocs.org This DAG can then be utilized for the synthesis of major phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE), or it can be further acylated to form TAG, the primary form of energy storage in cells. nih.govaocs.orgyoutube.com

Alternatively, PA can be converted to cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG), which serves as a precursor for the synthesis of other important phospholipids such as phosphatidylinositol (PI), phosphatidylglycerol (PG), and cardiolipin (B10847521). nih.govaocs.org Therefore, the cellular level of DOPA and other PA species is tightly regulated to control the flux of intermediates through these different biosynthetic pathways.

The table below outlines the key enzymes and products in the metabolic pathways originating from phosphatidic acid.

Table 2: Metabolic Fate of Phosphatidic Acid

Starting Molecule Enzyme Product Subsequent Products
Phosphatidic Acid Phosphatidic Acid Phosphatase Diacylglycerol (DAG) Triacylglycerol (TAG), Phosphatidylcholine (PC), Phosphatidylethanolamine (PE)

This table summarizes the central role of phosphatidic acid as a precursor in lipid biosynthesis. nih.govaocs.org

Regulation of Lipid Droplet Formation and Size

Recent research has uncovered a fascinating role for phosphatidic acid in regulating the formation and size of lipid droplets, the cellular organelles responsible for storing neutral lipids like TAGs. nih.gov An accumulation of PA in cells has been linked to the formation of "supersized" lipid droplets. nih.gov

The mechanism behind this phenomenon appears to involve the fusogenic properties of PA. It is proposed that PA facilitates the coalescence of smaller lipid droplets, leading to the formation of larger ones. nih.gov This is in contrast to phospholipids like PC, which are thought to shield droplets from fusion. nih.gov

Studies in yeast have identified several genes involved in phospholipid metabolism that, when mutated, lead to an increase in cellular PA levels and the formation of these supersized lipid droplets. nih.gov This highlights a direct link between the regulation of PA metabolism and the control of lipid droplet morphology. The size of lipid droplets is not merely a passive outcome of lipid storage but is an actively regulated process with physiological implications for lipolysis and fatty acid oxidation. nih.govnih.gov

Plant Growth and Developmental Processes

Dioleoyl phosphatidic acid (DOPA), a specific molecular species of the signaling lipid phosphatidic acid (PA), is implicated in a variety of fundamental plant growth and developmental processes. While much of the research has focused on phosphatidic acid as a general class of molecules, the roles attributed to PA are understood to be carried out by various molecular species, including DOPA. PA is an anionic phospholipid that acts as a crucial second messenger, transducing extracellular cues into intracellular responses that orchestrate plant development. It is synthesized by two main enzymatic pathways: the phospholipase D (PLD) pathway, which hydrolyzes structural phospholipids like phosphatidylcholine and phosphatidylethanolamine, and the sequential action of phospholipase C (PLC) and diacylglycerol kinase (DGK). nih.govnih.govumsl.eduresearchgate.net The spatial and temporal accumulation of PA, including DOPA, is critical for its signaling function. nih.govyoutube.com

Root Development and Gravitropism

Phosphatidic acid is a significant regulator of root system architecture, influencing both primary and lateral root development. nih.gov In rice, alterations in the levels of PA, through the modulation of diacylglycerol kinase (DGK) activity, have been shown to impact root structure. For instance, the knockout of the OsDGK1 gene, which would typically be involved in the production of PA species like DOPA, leads to an increase in lateral roots and a decrease in the primary root radius. nih.gov Conversely, overexpression of OsDGK1 results in fewer lateral roots and a larger primary root radius. nih.gov This demonstrates the critical role of the balance of PA in determining root morphology.

Furthermore, PA signaling is involved in the plant's response to environmental cues that affect root growth, such as salinity and nutrient availability. nih.gov In the context of gravitropism, the process by which roots grow in the direction of gravity, PA is understood to be a key signaling component. While direct studies specifying the role of DOPA in gravitropism are limited, the general involvement of PA in hormonal signaling pathways, such as auxin, that are central to gravitropic responses is well-established. nih.govnih.gov The regulation of root angle, a critical factor for water and nutrient acquisition, is a complex process influenced by gravity and other environmental stimuli, with PA signaling playing a role in the underlying cellular decisions. nih.gov

Pollen Tube Growth

The growth of the pollen tube is a classic example of polarized cell expansion in plants and is essential for successful fertilization. nih.govresearchgate.netfrontiersin.org Phosphatidic acid, including species like DOPA, is a key regulator of this process. nih.govresearchgate.net Research in tobacco has shown that phospholipase D (PLD) activity and the subsequent production of PA are required for pollen tube growth. nih.govresearchgate.net Inhibition of PLD, which would reduce the synthesis of PA, halts pollen germination and tube elongation. nih.govresearchgate.net This inhibition can be overcome by the application of exogenous PA, highlighting its essential role. nih.govresearchgate.net

The mechanism by which PA regulates pollen tube growth is multifaceted. It is known to influence the organization of the cytoskeleton, particularly actin filaments, which are crucial for directing the transport of vesicles containing cell wall materials to the growing tip. frontiersin.org Additionally, PA is involved in regulating membrane trafficking and ion gradients, such as calcium, which are vital for maintaining the polarity and elongation of the pollen tube. frontiersin.org Studies have reported increasing levels of phosphatidic acid during pollen tube growth, suggesting a high demand for this signaling lipid in processes like cell-to-cell communication with the pistil. frontiersin.org One study on Arabidopsis thaliana identified a diacylglycerol kinase, AtDGK2, which is expressed in response to cold and phosphorylates 1,2-dioleoyl-sn-glycerol, indicating a potential role for DOPA in pollen tube growth under specific environmental conditions. uva.nlfrontiersin.org

Floral Development

While the specific role of dioleoyl phosphatidic acid in floral development is not extensively detailed in current research, the general involvement of phosphatidic acid in plant reproductive processes is recognized. nih.gov PA and its metabolizing enzymes influence various aspects of reproduction, including gametogenesis and embryogenesis. nih.gov The intricate signaling networks that govern the transition from vegetative to reproductive growth and the formation of floral organs are known to involve lipid-based signaling molecules. Given the fundamental role of PA in cell growth and differentiation, it is plausible that specific PA species like DOPA contribute to the complex orchestration of floral development. Further research is needed to elucidate the precise functions of DOPA in this critical stage of the plant life cycle.

Mechanosensing Mechanisms and Cellular Rigidity

Plants, being sessile organisms, have developed sophisticated mechanisms to sense and respond to mechanical stimuli from their environment. Phosphatidic acid is emerging as a key player in these mechanosensing pathways. Mechanical stress, such as wounding or changes in turgor pressure, can trigger a rapid and transient increase in PA levels. researchgate.net This response is often mediated by the activation of phospholipase D. researchgate.net

The physical properties of PA, including its conical shape and small, charged headgroup, allow it to alter the local properties of cell membranes. This can influence the activity of membrane-embedded proteins and ion channels, thereby transducing a mechanical force into a biochemical signal. While direct evidence for the specific role of the dioleoyl variant of PA is not abundant, it is understood that the fatty acid composition of PA molecules can influence their biophysical properties and, consequently, their signaling functions. mdpi.com The unsaturation in the oleoyl chains of DOPA, for example, would affect membrane fluidity and curvature, which are critical aspects of cellular rigidity and the response to mechanical stress. One proposed mechanism for mechanotransduction involves the disruption of ordered lipid domains (lipid rafts) in the plasma membrane, leading to the activation of PLD and the production of signaling PA. researchgate.net This rapid generation of PA can then initiate downstream signaling cascades that lead to adaptive changes in cell growth and rigidity.

Advanced Methodological Approaches in Dioleoyl Phosphatidic Acid Research

Comprehensive Lipidomics Analysis for Molecular Species Profiling

Comprehensive lipidomics analysis, primarily utilizing mass spectrometry (MS), has become an indispensable tool for the detailed molecular species profiling of phosphatidic acid (PA), including DOPA. nih.govcreative-proteomics.com This approach allows for the identification and quantification of a wide array of PA species within cells and subcellular compartments, revealing the remarkable diversity of their fatty acyl chain compositions. nih.gov

Methodologies such as liquid chromatography-mass spectrometry (LC-MS) and shotgun lipidomics are central to these analyses. acs.orgyoutube.comupce.cz In a typical workflow, lipids are first extracted from biological samples, which can range from whole tissues to cultured cells or even isolated organelles. acs.orgcreative-proteomics.com These extracts are then introduced into the mass spectrometer, either directly (shotgun lipidomics) or after separation by liquid chromatography. acs.orgupce.cz High-resolution mass spectrometers can precisely determine the mass-to-charge ratio of the lipid molecules, allowing for the identification of individual PA species. creative-proteomics.comcreative-proteomics.com Tandem mass spectrometry (MS/MS) is then often employed to fragment the lipid ions, providing detailed structural information, including the length and degree of unsaturation of the fatty acyl chains. creative-proteomics.com

This level of detailed analysis has revealed the existence of numerous PA species within a single cell type, suggesting that different molecular forms of PA may have distinct biological functions. nih.govnih.gov For instance, a study utilizing a subcellular fractionation method in RAW264.7 macrophages followed by advanced mass spectrometry-based lipidomics analysis successfully measured the levels of up to 50 different PA species, highlighting the complexity of PA metabolism and function within specific organelles. nih.gov The ability to profile these individual molecular species is crucial, as the fatty acid composition of PA can influence its biophysical properties and its interaction with specific protein partners. nih.gov

The following table summarizes common mass spectrometry-based techniques used in the lipidomic analysis of phosphatidic acid:

Analytical TechniqueDescriptionKey Advantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates lipid classes based on their physicochemical properties before they enter the mass spectrometer for analysis. youtube.comReduces ion suppression effects, allows for the separation of isomeric and isobaric species, and provides an additional layer of identification based on retention time. youtube.com
Shotgun Lipidomics Involves the direct infusion of a total lipid extract into the mass spectrometer without prior chromatographic separation. acs.orgHigh-throughput and capable of providing a rapid overview of the lipidome. acs.orgupce.cz
Tandem Mass Spectrometry (MS/MS) Involves the isolation and fragmentation of specific lipid ions to obtain structural information, such as the identity of the fatty acyl chains. creative-proteomics.comProvides detailed structural elucidation of lipid molecules, enabling the differentiation of molecular species. creative-proteomics.com

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation have emerged as powerful computational tools to investigate the behavior of DOPA within the complex environment of a lipid bilayer. These in silico approaches provide insights into the atomic-level interactions that are often difficult to capture through experimental methods alone.

Atomistic-Scale Molecular Dynamics Simulations of Membrane Systems

Atomistic-scale molecular dynamics (MD) simulations are a key computational technique used to study the dynamic behavior of molecules over time. nih.gov In the context of DOPA research, MD simulations are employed to model the behavior of DOPA within a realistic membrane environment, providing a detailed view of its interactions with other lipids, proteins, and surrounding water molecules. acs.orgnih.gov

These simulations have been instrumental in understanding how the presence of DOPA affects the physical properties of membranes. For example, MD simulations of mixed bilayers containing DOPA and a zwitterionic phospholipid like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) have shown that DOPA can have an ordering and condensing effect on the membrane at low concentrations. acs.org These simulations revealed that this effect is driven by strong electrostatic interactions between the negatively charged headgroup of DOPA and the positively charged choline (B1196258) groups of neighboring lipids, as well as conformational changes in the acyl chains that lead to tighter packing. acs.org

Furthermore, MD simulations can elucidate the specific interactions between DOPA and protein domains. By modeling the binding of phosphatidic acid-binding domains (PABDs) to a DOPA-containing bilayer, researchers can identify the key amino acid residues involved in the interaction and how the lipid environment influences this binding. nih.govresearchgate.net This information is crucial for understanding the molecular basis of how DOPA recruits and activates downstream signaling proteins. The development of specific forcefields for lipids like trioleoylglycerol, which shares structural similarities with DOPA, further enhances the accuracy of these simulations. researchgate.netbiorxiv.org

Optogenetic Tools for Spatiotemporal Control of Production

A significant challenge in studying lipid signaling is the rapid and localized nature of second messenger production. Optogenetics, a technique that uses light to control the activity of genetically modified proteins, offers a revolutionary solution to this problem by enabling precise spatiotemporal control over DOPA synthesis. pnas.orgscitechdaily.commdpi.com

Optogenetic tools for controlling PA production typically involve the fusion of a light-sensitive protein domain to a lipid-metabolizing enzyme, such as phospholipase D (PLD), which synthesizes PA by hydrolyzing phosphatidylcholine. nih.govnih.gov One such system, termed "optoPLD," utilizes the light-mediated heterodimerization of the proteins CRY2 and CIBN. nih.govnih.gov In this system, a PLD enzyme is fused to CRY2, and CIBN is targeted to a specific organelle membrane. Upon exposure to blue light, CRY2 binds to CIBN, recruiting the PLD to that membrane and initiating local PA production. nih.govnih.gov Turning off the light reverses the interaction, thereby stopping PA synthesis. scitechdaily.com

This powerful approach allows researchers to generate DOPA at specific subcellular locations (e.g., the plasma membrane or intracellular organelles) and with high temporal resolution. nih.govnih.gov By observing the cellular consequences of this targeted DOPA production, scientists can dissect the specific functions of distinct pools of this lipid second messenger. For example, using optoPLD, it was demonstrated that PA generated at the plasma membrane, but not from intracellular pools, can attenuate the oncogenic Hippo signaling pathway. nih.govnih.gov The development of these tools represents a major leap forward in our ability to causally link localized DOPA production to specific cellular responses. nih.gov

Fluorescent Biosensors for In Vivo Dynamics and Localization

To complement the ability to control DOPA production, researchers need tools to visualize its dynamic changes in living cells. Genetically encoded fluorescent biosensors have been developed for this purpose, providing real-time insights into the in vivo dynamics and localization of PA. nih.govnih.govspringernature.com

These biosensors are typically constructed by fusing a PA-binding domain (PABD) to a fluorescent protein, such as Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP). nih.govnih.gov When PA levels increase in a particular cellular location, the biosensor is recruited to that site, leading to a localized increase in fluorescence that can be monitored by microscopy. nih.gov

Several different PABDs have been utilized to create PA biosensors, each with potentially different affinities and specificities for various PA pools. nih.gov A commonly used PABD is derived from the yeast protein Spo20. nih.govnih.gov Biosensors based on the Spo20 PABD have been successfully used to visualize PA dynamics in various cell types, including plant pollen tubes and mammalian cells. nih.govnih.gov For instance, in growing pollen tubes, a Spo20-based biosensor revealed a distinct annulus of PA in the plasma membrane just behind the tip, implicating PA in the regulation of endocytosis and cytoskeletal dynamics in this region. nih.gov

The development of improved biosensors, such as the PASS biosensor which has enhanced sensitivity for PA, and the use of advanced imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM), further enhance the ability to monitor PA signaling. nih.gov Moreover, combining these fluorescent biosensors with the optogenetic tools described above allows for a comprehensive experimental approach where researchers can both manipulate and visualize DOPA signaling with unprecedented precision. The table below provides an overview of commonly used fluorescent biosensors for phosphatidic acid.

BiosensorPA-Binding DomainFluorescent ProteinKey Features
Spo20p-based biosensor PA-binding domain of yeast Spo20p nih.govnih.govGFP, RFP, etc. nih.govnih.govWidely used to monitor PA dynamics in various organisms, including yeast, plants, and mammals. nih.govnih.gov
Raf1-based biosensor PA-binding domain of Raf1 nih.govGFP nih.govShows differential distribution compared to Spo20p-based sensors in some cell types, suggesting it may recognize different PA pools. nih.gov
PASS biosensor Modified PA-binding domain of yeast Spo20 (Spo20-PABD) with a nuclear export sequence. nih.govGFP, RFP nih.govExhibits exclusive cytoplasmic localization, which significantly improves its sensitivity for detecting PA changes. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing high-purity dioleoyl phosphatidic acid (DOPA) in laboratory settings?

  • Methodological Answer : DOPA synthesis typically involves enzymatic transphosphatidylation or chemical methods using glycerol phosphate precursors. Traditional approaches faced challenges with unsaturated fatty acids, but recent protocols utilize mild debenzylation procedures to preserve acyl chain integrity. For example, Lapidot and Selinger (1967) reported synthesizing DOPA from glycerol phosphate, optimizing conditions to avoid degradation of unsaturated acyl groups .

Q. Which lipid extraction methods are optimal for isolating phosphatidic acid species like DOPA from cellular membranes?

  • Methodological Answer : The Bligh-Dyer method remains a gold standard for lipid extraction. It employs chloroform-methanol-water mixtures (2:1:0.8 v/v) to separate lipids into a chloroform phase, ensuring efficient PA recovery with minimal hydrolysis. This method is reproducible and adaptable to tissues like muscle or cultured cells .

Q. How can researchers confirm the structural integrity of DOPA post-synthesis or extraction?

  • Methodological Answer : Thin-layer chromatography (TLC) with phosphomolybdic acid staining or HPLC coupled with evaporative light scattering detection (HPLC-ELSD) can verify purity. For quantification, LC-MS/MS provides precise molecular weight confirmation and acyl chain profiling .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in DOPA’s signaling efficacy across cell types?

  • Methodological Answer : Discrepancies often stem from cell-specific LPA receptor expression or acyl chain selectivity. Standardizing DOPA concentrations (e.g., 100 µM in ERK cascade studies) and validating receptor profiles via qPCR or immunoblotting are essential. Parallel experiments with acyl-defined PA species (e.g., 16:0 vs. 18:1) can isolate structural effects .

Q. How does DOPA’s acyl chain composition influence its interaction with protein kinases like PKC or Raf-1?

  • Methodological Answer : DOPA (18:1) exhibits higher Ca²⁺ mobilization efficacy in C6 glioma cells compared to shorter-chain analogs (14:0, 16:0). Molecular dynamics simulations and in vitro kinase assays using recombinant proteins can map binding affinities. For example, Raf-1-PABR binding assays at 2 µg/ml demonstrate DOPA-specific activation .

Q. What advanced techniques enable precise quantification of DOPA in lipidomics studies?

  • Methodological Answer : High-resolution LC-MS/MS (e.g., QTRAP systems) with multiple-reaction monitoring (MRM) is preferred. Protocols validated for cell lysates and serum achieve detection limits of 0.1 µM, with internal standards (e.g., deuterated PA) correcting for matrix effects .

Q. How do researchers address variability in DOPA’s biological activity due to experimental conditions?

  • Methodological Answer : Batch-to-batch variability in DOPA solubility (e.g., DMSO stock preparation) can alter outcomes. Pre-experiment calibration using fluorometric assays (e.g., Amplex® Red) ensures consistent bioactivity. Additionally, controlling pH (6.8–7.4) prevents PA aggregation in aqueous buffers .

Data Analysis & Contradiction Management

Q. Why do studies report conflicting roles for DOPA in NADPH oxidase activation?

  • Methodological Answer : Discrepancies arise from cell type-specific NADPH oxidase subunit expression (e.g., p47phox phosphorylation). Co-localization studies using ImageJ correlation plug-ins and siRNA knockdowns can clarify DOPA’s role in oxidase assembly. Dose-response curves (10–200 µM DOPA) may reveal threshold effects .

Q. How should researchers interpret DOPA’s dual role in pro-survival and pro-apoptotic signaling?

  • Methodological Answer : Context-dependent outcomes often reflect crosstalk with other lipids (e.g., ceramide). Lipidomic profiling paired with phosphoproteomics can identify competing pathways. Time-course experiments (2–60 min post-treatment) are critical to capture transient signaling nodes .

Methodological Best Practices

  • Sample Preparation : Use antioxidant-supplemented buffers (e.g., 0.01% BHT) during DOPA extraction to prevent oxidation of unsaturated acyl chains .
  • Detection Limits : For low-abundance PA species, derivatization with fluorous tags enhances MS sensitivity 10-fold .
  • Data Reproducibility : Include ≥3 biological replicates and validate findings with orthogonal methods (e.g., ELISA for PA-binding proteins) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.